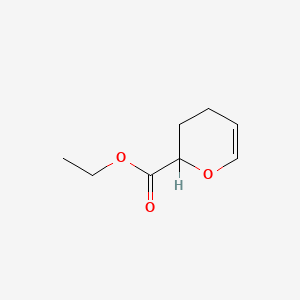

ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Descripción general

Descripción

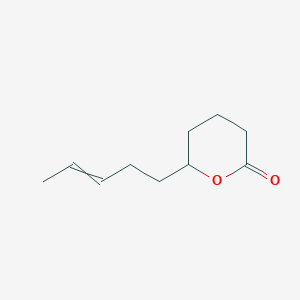

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C8H12O3 . It is an ester and belongs to the class of organic compounds known as pyrans .

Molecular Structure Analysis

The molecular structure of ethyl 3,4-dihydro-2H-pyran-2-carboxylate consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms . The InChI code for this compound is1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h4,6-7H,2-3,5H2,1H3 . Physical And Chemical Properties Analysis

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate has a molecular weight of 156.18 . The predicted boiling point is 239.2±39.0 °C and the predicted density is 1.018±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis of Oxygen-Containing Heterocycles

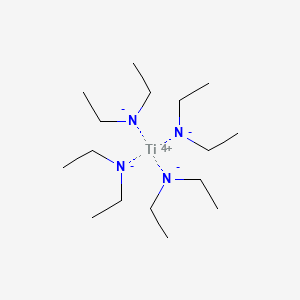

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate serves as a versatile intermediate in the synthesis of oxygen-containing heterocycles . These compounds are crucial in pharmaceuticals and agrochemicals due to their biological activity. For instance, palladium-catalyzed reactions utilize this compound for the divergent synthesis of such heterocycles, which are valuable for further derivatization .

Organocatalysis

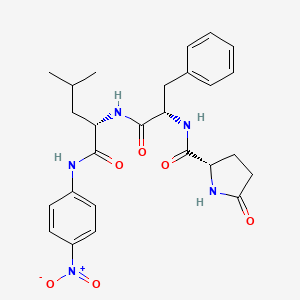

This compound is used in organocatalytic processes involving N-heterocyclic carbenes (NHCs). These processes enable the production of various 3,4-dihydropyran-2-ones and related derivatives, which are scaled up to gram scale for potential applications in the biological field . The versatility of substrates and catalysts in these reactions allows for the creation of complex molecules with multiple stereocenters.

Synthesis of Tetrahydropyranylated Compounds

This compound is also used to synthesize tetrahydropyranylated products from alcohols. This reaction typically occurs in the presence of phenolsulfonic acid-formaldehyde resin catalysts, leading to the protection of alcohols as tetrahydropyranyl ethers .

Enantioselective Synthesis

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is involved in enantioselective synthesis. For example, bis(oxazoline)-Cu(II) complexes catalyze the inverse electron demand hetero Diels-Alder reaction with high diastereo- and enantioselectivity using this compound . This is significant for creating pharmaceuticals with specific chirality.

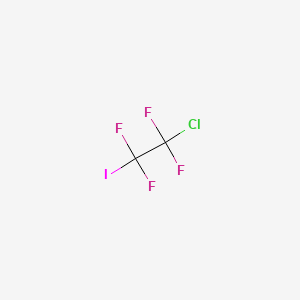

Synthesis of Fluorinated Compounds

The compound is instrumental in the synthesis of fluorinated compounds, such as gem-difluorobishomoallylic alcohols. These fluorinated structures are important in medicinal chemistry due to their enhanced stability and bioavailability .

Synthesis of β-Hydroxydihydropyrans

Another application is the carbonyl ene reaction of 2-methylenetetrahydropyrans, which provides β-hydroxydihydropyrans under mild conditions. This synthesis method is a direct route to introduce oxygen heterocycles into molecular frameworks .

Aroma Compound Derivatization

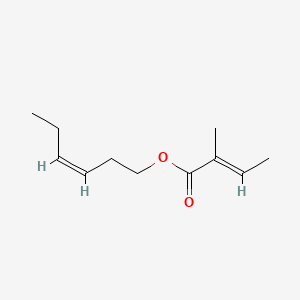

Lastly, ethyl 3,4-dihydro-2H-pyran-2-carboxylate is used in the derivatization of aroma compounds. The low-molecular-weight enols derived from this compound have been evaluated for their olfactory properties, indicating potential use in the fragrance industry .

Safety and Hazards

The safety information for ethyl 3,4-dihydro-2H-pyran-2-carboxylate indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

Mecanismo De Acción

Mode of Action

It is known that 3,4-dihydro-2h-pyran, a related compound, can be used as a reactant to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . This suggests that ethyl 3,4-dihydro-2H-pyran-2-carboxylate may also interact with its targets in a similar manner.

Biochemical Pathways

It is known that 3,4-dihydro-2h-pyran can participate in an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers, catalyzed by first and second generation grubbs’ catalysts . This suggests that ethyl 3,4-dihydro-2H-pyran-2-carboxylate may also be involved in similar biochemical pathways.

Propiedades

IUPAC Name |

ethyl 3,4-dihydro-2H-pyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBSUCZDAYLJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3,4-dihydro-2H-pyran-2-carboxylate | |

CAS RN |

83568-11-0 | |

| Record name | 83568-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

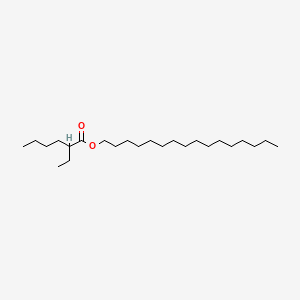

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)